molecular formula C23H34N2O B6061886 Cyclopentyl-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone

Cyclopentyl-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone

Cat. No.: B6061886
M. Wt: 354.5 g/mol
InChI Key: FZMCCEFLVDLNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone is a complex organic compound belonging to the class of azaspiro compounds. These compounds are characterized by a spiro structure where at least one of the cyclic components is a nitrogen heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone typically involves multi-step organic reactions. The process often starts with the preparation of the spirocyclic core, followed by the introduction of the cyclopentyl and phenylpropyl groups. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the spiro structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclopentyl-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentyl-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone involves its interaction with specific molecular targets. The spiro structure allows it to bind with high affinity to various receptors, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone stands out due to its specific spiro structure and the presence of both cyclopentyl and phenylpropyl groups. This unique combination of features contributes to its distinct chemical and biological

Properties

IUPAC Name

cyclopentyl-[9-(3-phenylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O/c26-22(21-11-4-5-12-21)25-17-14-23(19-25)13-7-16-24(18-23)15-6-10-20-8-2-1-3-9-20/h1-3,8-9,21H,4-7,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMCCEFLVDLNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3(C2)CCCN(C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.